7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS: 1111974-20-9) is a structurally complex quinazoline derivative with a molecular formula of C₂₀H₁₆N₄O₄S and a molecular weight of 408.43 g/mol . Its core structure consists of a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold fused with a 1,3-dioxolane ring, which enhances planarity and rigidity. Key substituents include a methyl group at position 7 and a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety at position 5.
Properties
IUPAC Name |
7-methyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-23-18(24)12-7-14-15(26-10-25-14)8-13(12)20-19(23)28-9-16-21-17(22-27-16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQAXAUSXFJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety, such as hms3546c12, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
1,2,4-oxadiazoles, a key structural component of hms3546c12, are known to interact with their targets and induce changes that result in their anti-infective properties
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a broad range of chemical and biological properties, suggesting that they may affect multiple pathways.
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-bacterial, anti-viral, and anti-leishmanial activities, suggesting that HMS3546C12 may have similar effects.
Biochemical Analysis
Biochemical Properties
7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase isoforms and peroxisome proliferator-activated receptors (PPARs). The oxadiazole moiety in the compound is known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy. Additionally, the compound may act as a dual agonist for PPARα/δ, influencing lipid metabolism and energy homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PPARs can modulate the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels and energy balance. Furthermore, its inhibition of carbonic anhydrase isoforms can affect cellular pH regulation and ion transport.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The oxadiazole moiety binds to the active site of carbonic anhydrase isoforms, inhibiting their enzymatic activity. This inhibition disrupts the conversion of carbon dioxide to bicarbonate, affecting cellular pH balance. Additionally, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to receptor activation and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on carbonic anhydrase isoforms and its agonistic effects on PPARs, leading to sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates lipid metabolism and energy homeostasis without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The metabolic pathways of the compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and albumin, facilitating its distribution to various tissues. Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects. The presence of specific targeting signals in the compound’s structure may direct it to particular cellular compartments, enhancing its activity and function.
Biological Activity
The compound 7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure includes a quinazolinone core fused with a dioxole ring and a 1,2,4-oxadiazole moiety , which is known for its pharmacological properties. The presence of the oxadiazole ring is particularly significant as it has been associated with various biological activities including anti-inflammatory and anticancer effects.
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
The compound under review has shown promising results in preliminary tests against various cancer cell lines, suggesting its potential as an effective anticancer agent.
2. Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Studies have shown that related oxadiazole compounds exhibit enhanced activity against gram-positive bacteria compared to gram-negative strains.
| Microorganism | Activity |
|---|---|
| Bacillus cereus | Effective |
| Bacillus thuringiensis | Effective |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
3. Anti-inflammatory Properties
Compounds similar to the one have been reported to possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity profiles.
- Antimicrobial Testing : A study involving the synthesis of new oxadiazole derivatives revealed potent antibacterial activity against specific strains of bacteria, indicating their potential use in treating bacterial infections.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives act by inhibiting key enzymes involved in tumor growth and inflammation.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Core Structure Variations
- This contrasts with pyridazine derivatives (e.g., ), which lack fused rings and exhibit reduced molecular weight (~374 vs. 408), likely influencing solubility and bioavailability .
- Triazoloquinazolinones (e.g., ) replace the oxadiazole with a triazole ring, altering hydrogen-bonding capacity. The cinnamoyl group in these derivatives may enhance lipophilicity but reduce metabolic stability compared to the target’s oxadiazole .
Substituent Effects
- However, the pyridazine derivative’s 4-ethylphenyl substituent introduces steric bulk absent in the target’s structure .
- Methoxy groups in tetrahydroquinazolinones increase polarity but may reduce blood-brain barrier penetration compared to the target’s methyl and dioxolo substituents.
Molecular Weight and Drug-Likeness
- Pyridazine derivatives (e.g., 374.46 ) are more compliant, while tetrahydroquinazolinones (estimated >500 ) likely exhibit poor pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
